

Fundamental Stability and Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Phenyl fluorosulfate

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Aryl fluorosulfates offer a favorable balance of **stability in biological media** and **controlled reactivity**. Their key properties and targetable amino acids are summarized below.

Table 1: Properties and Targets of Aryl Fluorosulfates

Property / Aspect	Description
General Stability	Stable in aqueous media, plasma, and in vivo; allows for long incubation times (e.g., 48 hours) in screening assays [1].
Target Residues	Lysine (Lys), Tyrosine (Tyr), and Histidine (His) [1].
Covalent Adduct	Forms irreversible sulfamate (with Lys), sulfate (with Tyr), or imidazole sulfamate (with His) [1].
Reactivity Principle	Mild electrophiles; require proper juxtaposition via a high-affinity ligand for efficient reaction [1].

Evidence of In Vivo and Cellular Stability

Substantial evidence supports the pharmacological viability of aryl fluorosulfates.

Table 2: Experimental Evidence of Stability and Efficacy

Evidence Type	Key Findings	Experimental Context
Oral Bioavailability	A Lys-targeting agent exhibited long-lived properties and was orally bioavailable in mice [2].	In vivo pharmacokinetic (PK) studies.
Cellular Activity	Effectively formed covalent adducts in cells; cellular efficacy was demonstrated in 2D and 3D cell cultures [2] [3].	Cellular assays with breast cancer cells.
Plasma Stability	Designed agents showed stability in plasma, a critical prerequisite for in vivo application [3].	Stability tests in plasma.

Key Experimental Protocols

Here are detailed methodologies for critical experiments involving aryl fluorosulfates.

Denaturation Thermal Shift (ΔT_m) Assay

This simple and cost-effective assay is highly sensitive for identifying covalent binders.

- **Procedure:**
 - **Incubation:** Combine the protein of interest with the aryl fluorosulfate compound at a typical ratio of >10:1 (compound to protein). Incubate for an extended period (up to 48 hours) to allow for covalent adduct formation [1].
 - **Denaturation:** Use a fluorescent dye like SYPRO Orange, which binds to hydrophobic regions exposed upon protein denaturation.
 - **Measurement:** Subject the sample to a gradual temperature increase and measure fluorescence. The melting temperature (T_m) is the point of 50% denaturation.
 - **Analysis:** The difference in T_m (ΔT_m) between the protein-ligand complex and the protein alone is calculated. Covalent binders often induce large, double-digit positive ΔT_m shifts (e.g., +22°C to +34°C), much larger than those seen with reversible binders [1] [2].
- **Validation:** The assay's reproducibility for identifying covalent agents is high, with a reported Z'-factor of 0.987 [1].

Mass Spectrometry (MS) for Adduct Confirmation

MS is used to directly confirm the formation of a 1:1 covalent protein-ligand complex.

- **Procedure:**
 - **Reaction:** Incubate the protein with the test compound under the same conditions used in the ΔT_m assay [1].
 - **Analysis:** Use LC-MS to analyze the protein mass. A successful covalent reaction is confirmed by an increase in mass corresponding to the mass of the bound fragment, minus HF (the leaving group) [1].
 - **Quantification:** The percentage of protein converted to the covalent adduct can be calculated (e.g., ~95% conversion for a potent hit) [1].

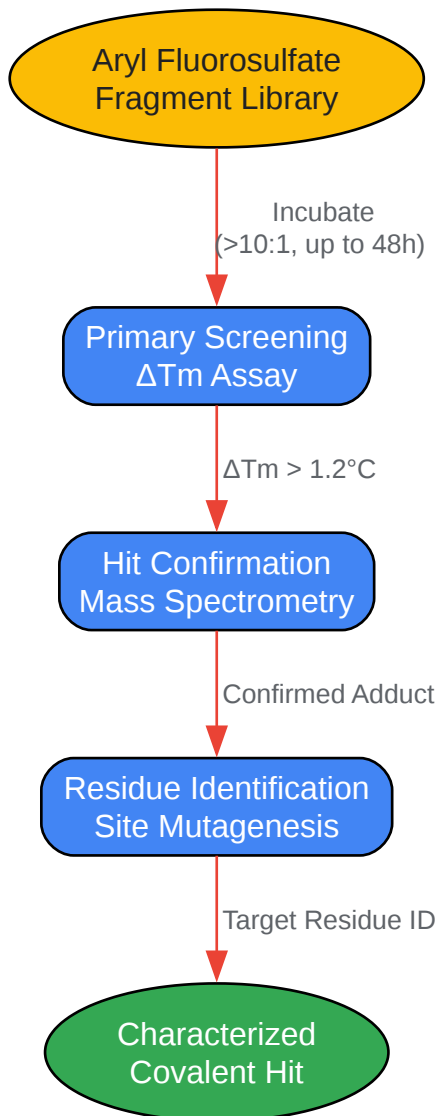
Mutagenesis for Residue Identification

Site-directed mutagenesis is crucial for identifying the specific amino acid residue modified.

- **Procedure:**
 - **Mutant Generation:** Create single-point mutants of potential target residues (e.g., Lys → Ala, His → Ala) [1].
 - **Testing:** Perform the ΔT_m assay and MS analysis with the mutant proteins.
 - **Interpretation:** A significant reduction in the ΔT_m value or a stark decrease in covalent adduct formation with a specific mutant (e.g., H224A), but not with others, identifies the targeted residue [1].

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for screening and characterizing aryl fluorosulfate covalent fragments, integrating the protocols described above.



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Research Implications and Future Directions

The "electrophile-first" approach using aryl fluorosulfate fragment libraries is a powerful strategy for discovering novel covalent inhibitors, especially for challenging targets like protein-protein interactions (PPIs) [1]. Success hinges on proper screening strategies that leverage the extended incubation times permitted by the warhead's stability.

One potential consideration noted in the research is that some authors have declared competing interests, such as being co-founders or employees of related biotech companies [4]. It is always prudent to be aware of

such disclosures when evaluating scientific findings.

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